molecular formula C10H11N3S B2819461 5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine CAS No. 737808-15-0

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine

Cat. No. B2819461
CAS RN: 737808-15-0
M. Wt: 205.28
InChI Key: UNRIOSZJTUNHIA-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine, also known as 4-methyl-5-phenyl-2-thiazolidinamine, is a heterocyclic compound with a wide range of applications in scientific research. It has been used as a ligand for metal complexes and as a substrate for the preparation of various derivatives. It has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and an anticonvulsant.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis efforts have focused on producing compounds with the 1,3,4-thiadiazole core, targeting improved yields and exploring their structural characteristics through methods such as X-ray crystallography and NMR spectroscopy. These synthetic routes aim at creating derivatives with potential biological and industrial applications, including the development of new pharmaceuticals and corrosion inhibitors (Hartmann et al., 2016).

Antimicrobial and Antifungal Activities

  • A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and tested for their biological activities. Some compounds demonstrated high DNA protective ability against oxidative mixtures and strong antimicrobial activity against S. epidermidis, showcasing their potential in antimicrobial therapy (Gür et al., 2020).

Anticonvulsant and Anti-inflammatory Activities

  • Research on substituted 1,3,4-thiadiazoles has indicated their anticonvulsant activity, with some compounds showing potency without sedation, ataxia, or lethality, suggesting a new class of anticonvulsant agent (Chapleo et al., 1986). Additionally, compounds synthesized as substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles have shown promising anti-inflammatory activities (Bhati & Kumar, 2008).

Anticancer and Antitubercular Properties

  • Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were designed and screened for their antitumor and antitubercular activities, with some compounds demonstrating higher inhibitory activities against cancer cell lines and mycobacterium smegmatis, highlighting their potential as therapeutic agents (Sekhar et al., 2019).

Corrosion Inhibition

  • The corrosion inhibition performance of thiadiazole derivatives against the corrosion of iron has been evaluated through density functional theory (DFT) calculations and molecular dynamics simulations, indicating their potential as corrosion inhibitors (Kaya et al., 2016).

properties

IUPAC Name

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)9-6-14-10(11)13-12-9/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRIOSZJTUNHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(SC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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